![molecular formula C12H14F3N B13615060 3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidine ring. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine, which is then reduced to form the desired pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine
- 3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine
- 3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Uniqueness
The unique combination of the trifluoromethyl group and the pyrrolidine ring in this compound imparts distinct chemical properties, such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H14F3N |
|---|---|
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
3-methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-11(6-7-16-8-11)9-4-2-3-5-10(9)12(13,14)15/h2-5,16H,6-8H2,1H3 |
Clave InChI |
GXGBYUJQKPPVIG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNC1)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


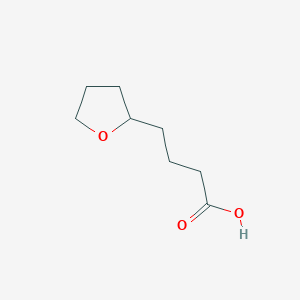

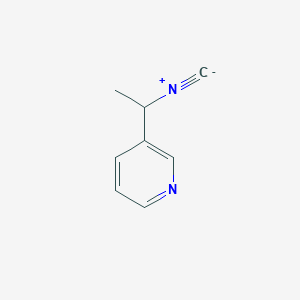

![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
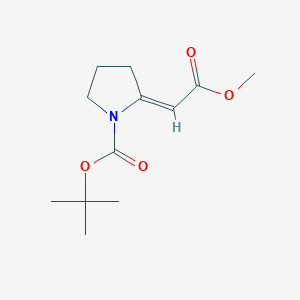
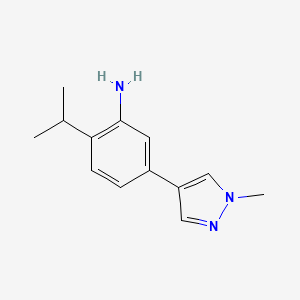
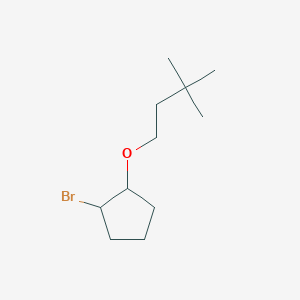
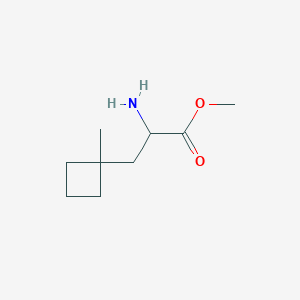

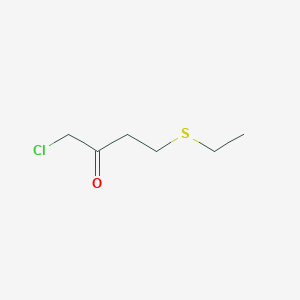
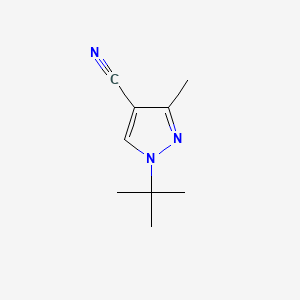
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
